2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate
Overview
Description
2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate is a complex organic compound with the molecular formula C20H19ClN2O6S. It is known for its unique structural features, which include a chloro-substituted aromatic ring, an ethoxy group, a morpholine ring, and a nitrobenzoate moiety .
Preparation Methods
The synthesis of 2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chloro-ethoxy aromatic ring: This step involves the chlorination and ethoxylation of an aromatic compound.
Introduction of the morpholine ring: This can be achieved through nucleophilic substitution reactions where the morpholine ring is attached to the aromatic system.
Thioester formation: The carbonothioyl group is introduced via thioesterification reactions.
Nitrobenzoate coupling: The final step involves coupling the nitrobenzoate moiety to the previously formed intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and carbonothioyl group also play crucial roles in its activity by modulating its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate include:
2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 4-nitrobenzoate: Differing only in the position of the nitro group.
2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl benzoate: Lacking the nitro group.
2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-aminobenzoate: Featuring an amino group instead of a nitro group
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O6S/c1-2-28-17-12-14(19(30)22-6-8-27-9-7-22)11-16(21)18(17)29-20(24)13-4-3-5-15(10-13)23(25)26/h3-5,10-12H,2,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKNRIOBTIGXAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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